1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazole ring fused with a thian-4-yl group and a carbonitrile functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-5-carbonitrile involves several steps. The primary synthetic route includes the reaction of a benzotriazole derivative with a thian-4-yl precursor under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
1-(1,1-Dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group into primary amines under specific conditions.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-5-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid: This compound shares the thian-4-yl group but differs in its acetic acid functional group.
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid: Another related compound with a cyclopropane ring instead of a benzotriazole ring. The uniqueness of 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-5-carbonitrile lies in its ability to participate in a broader range of chemical reactions and its diverse applications in various fields.
Eigenschaften
Molekularformel |
C12H12N4O2S |
---|---|
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
1-(1,1-dioxothian-4-yl)benzotriazole-5-carbonitrile |
InChI |
InChI=1S/C12H12N4O2S/c13-8-9-1-2-12-11(7-9)14-15-16(12)10-3-5-19(17,18)6-4-10/h1-2,7,10H,3-6H2 |
InChI-Schlüssel |
JHXCWQMMETXNOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C=C(C=C3)C#N)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.